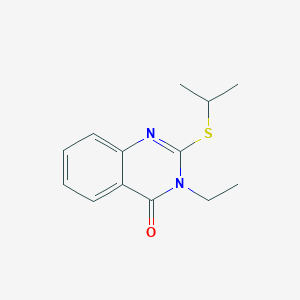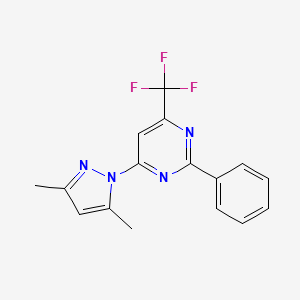![molecular formula C16H14ClN3O2S B5808619 N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B5808619.png)
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide, also known as SN-38, is a potent topoisomerase I inhibitor that is derived from the chemotherapy drug irinotecan. It has been extensively studied for its potential use in cancer treatment due to its ability to induce DNA damage and inhibit cell proliferation.
Mechanism of Action
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide exerts its anticancer effects by inhibiting topoisomerase I, an enzyme that is involved in the relaxation of supercoiled DNA during DNA replication and transcription. N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide binds to the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and inducing single-strand breaks. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. Additionally, N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has been shown to inhibit the expression of certain genes that are involved in cancer cell proliferation and survival.
Advantages and Limitations for Lab Experiments
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has several advantages for use in lab experiments. It is a potent inhibitor of topoisomerase I, making it an effective tool for studying the role of this enzyme in DNA replication and transcription. N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide is also readily available and relatively inexpensive. However, there are also limitations to its use in lab experiments. N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide is highly toxic and must be handled with care. Additionally, its mechanism of action is complex, making it difficult to interpret the results of experiments involving N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide.
Future Directions
There are several future directions for research involving N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide. One area of research is the development of new formulations of N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide that can improve its solubility and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide. Additionally, there is ongoing research into the use of N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide in combination with other drugs or therapies to improve its efficacy in cancer treatment. Finally, there is interest in exploring the potential use of N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide in other disease areas, such as inflammatory bowel disease and rheumatoid arthritis.
Synthesis Methods
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide is synthesized from irinotecan, which is a prodrug that is metabolized into N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide in the liver. The synthesis of irinotecan involves the condensation of camptothecin with glycine methyl ester to form CPT-11, which is then converted into irinotecan by the addition of a carbamate group. The carbamate group is then cleaved in the liver by carboxylesterase enzymes, resulting in the formation of N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide.
Scientific Research Applications
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce DNA damage and inhibit cell proliferation in a variety of cancer cell lines, including colon, breast, lung, and ovarian cancer. N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has also been shown to be effective in animal models of cancer, with significant tumor growth inhibition observed in xenograft models.
properties
IUPAC Name |
N-[4-(acetylcarbamothioylamino)phenyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-10(21)18-16(23)20-14-7-5-13(6-8-14)19-15(22)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,19,22)(H2,18,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPHXBMWTKLQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(acetylcarbamothioyl)amino]phenyl}-3-chlorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5808540.png)
![4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide](/img/structure/B5808551.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5808554.png)

![1-(4-fluorobenzyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5808559.png)



![N-allyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808591.png)


![N~1~-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5808606.png)